Cas no 956104-42-0 (2-Bromo-5-nitro-3-(trifluoromethyl)pyridine)

2-Bromo-5-nitro-3-(trifluoromethyl)pyridine structure
956104-42-0 structure
Nome del prodotto:2-Bromo-5-nitro-3-(trifluoromethyl)pyridine
Numero CAS:956104-42-0
MF:C6H2BrF3N2O2
MW:270.991490840912
MDL:MFCD17169962
CID:842402
PubChem ID:53486350

2-Bromo-5-nitro-3-(trifluoromethyl)pyridine Proprietà chimiche e fisiche

Nomi e identificatori

    • 2-Bromo-5-nitro-3-(trifluoromethyl)pyridine
    • W9760
    • WHTGDIMWBUVWJS-UHFFFAOYSA-N
    • BCP13547
    • FCH1357412
    • PC48587
    • AX8224887
    • ST24022080
    • 2-Bromo-5-nitro-3-(trifluoromethyl)pyridine (ACI)
    • DS-1652
    • DTXSID20704891
    • AKOS015919553
    • MFCD17169962
    • SCHEMBL909398
    • AC-22849
    • 956104-42-0
    • CS-W008873
    • SY067382
    • MDL: MFCD17169962
    • Inchi: 1S/C6H2BrF3N2O2/c7-5-4(6(8,9)10)1-3(2-11-5)12(13)14/h1-2H
    • Chiave InChI: WHTGDIMWBUVWJS-UHFFFAOYSA-N
    • Sorrisi: [O-][N+](C1C=C(C(F)(F)F)C(Br)=NC=1)=O

Proprietà calcolate

  • Massa esatta: 269.92500
  • Massa monoisotopica: 269.92517g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 6
  • Conta atomi pesanti: 14
  • Conta legami ruotabili: 0
  • Complessità: 230
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 2.6
  • Superficie polare topologica: 58.7

Proprietà sperimentali

  • Densità: 1.879
  • Punto di ebollizione: 256 ºC
  • Punto di infiammabilità: 109 ºC
  • PSA: 58.71000
  • LogP: 3.29430

2-Bromo-5-nitro-3-(trifluoromethyl)pyridine Informazioni sulla sicurezza

2-Bromo-5-nitro-3-(trifluoromethyl)pyridine Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1064558-1g
2-Bromo-5-nitro-3-(trifluoromethyl)pyridine
956104-42-0 98%
1g
¥186.00 2024-04-24
eNovation Chemicals LLC
D505889-5g
2-BroMo-5-nitro-3-(trifluoroMethyl)pyridine
956104-42-0 97%
5g
$180 2024-05-24
eNovation Chemicals LLC
Y1049802-5g
2-Bromo-5-nitro-3-(trifluoromethyl)pyridine
956104-42-0 97%
5g
$145 2024-06-06
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1064558-250mg
2-Bromo-5-nitro-3-(trifluoromethyl)pyridine
956104-42-0 98%
250mg
¥70.00 2024-04-24
eNovation Chemicals LLC
D505889-250mg
2-BroMo-5-nitro-3-(trifluoroMethyl)pyridine
956104-42-0 97%
250mg
$110 2024-05-24
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-PY216-5g
2-Bromo-5-nitro-3-(trifluoromethyl)pyridine
956104-42-0 97%
5g
1946.0CNY 2021-08-04
ChemScence
CS-W008873-25g
2-Bromo-5-nitro-3-(trifluoromethyl)pyridine
956104-42-0 99.78%
25g
$480.0 2022-04-26
TRC
B705105-100mg
2-Bromo-5-Nitro-3-(Trifluoromethyl)Pyridine
956104-42-0
100mg
$ 50.00 2022-06-06
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-PY216-50mg
2-Bromo-5-nitro-3-(trifluoromethyl)pyridine
956104-42-0 97%
50mg
63.0CNY 2021-08-03
Matrix Scientific
090416-1g
2-Bromo-5-nitro-3-(trifluoromethyl)pyridine, 95+%
956104-42-0 95+%
1g
$756.00 2023-09-08

2-Bromo-5-nitro-3-(trifluoromethyl)pyridine Metodo di produzione

Synthetic Routes 1

Condizioni di reazione
1.1 Reagents: Bromine ,  Phosphoric tribromide ,  Phosphorus tribromide ;  rt → 110 °C; 90 - 110 °C
1.2 Reagents: Water ;  cooled
1.3 neutralized
Riferimento
Preparation of hydantoins as androgen receptor modulators for the treatment of prostate cancer and other androgen receptor-associated diseases.
, World Intellectual Property Organization, , ,

Synthetic Routes 2

Condizioni di reazione
1.1 Reagents: Phosphoric tribromide Solvents: Dimethylformamide ;  3 h, rt → 110 °C
1.2 Reagents: Water ;  pH 7, cooled
Riferimento
Synthesis of Hydantoin Androgen Receptor Antagonists and Study on Their Antagonistic Activity
Ma, Longjun; Zhou, Yan; Yang, Dehua; Wang, Ming-Wei; Lu, Wei; et al, Molecules, 2022, 27(18),

Synthetic Routes 3

Condizioni di reazione
1.1 Reagents: Phosphoric tribromide Solvents: Dimethylformamide ;  rt → 110 °C; 4 h, 110 °C
Riferimento
Preparation of imidazole diketone compounds as androgen receptor antagonist for treating cancer
, World Intellectual Property Organization, , ,

Synthetic Routes 4

Condizioni di reazione
1.1 Reagents: Triethylamine ,  Phosphoric tribromide ,  Hydrogen bromide Solvents: Dimethylformamide ,  Xylene ;  3 h, rt → 100 °C
Riferimento
Process for the preparation of apalutamide
, World Intellectual Property Organization, , ,

Synthetic Routes 5

Condizioni di reazione
1.1 Reagents: Bromine ,  Phosphoric tribromide ,  Phosphorus tribromide ;  4 h, 110 °C
1.2 Reagents: Sodium carbonate Solvents: Water ;  pH 7, cooled
Riferimento
Discovery of pyridine tetrahydroisoquinoline thiohydantoin derivatives with low blood-brain barrier penetration as the androgen receptor antagonists
Xu, Xi; Du, Qianming; Meng, Ying; Li, Zhiyu; Wu, Hongxi; et al, European Journal of Medicinal Chemistry, 2020, 192,

Synthetic Routes 6

Condizioni di reazione
1.1 Reagents: Phosphoric tribromide ;  8 h, rt → 120 °C
1.2 Reagents: Sodium carbonate Solvents: Water ;  neutralized
Riferimento
Preparation of N-substituted 2-[4-(ethylsulfonyl)phenyl]acetamides as retinoid-related orphan receptor gamma modulators
, World Intellectual Property Organization, , ,

Synthetic Routes 7

Condizioni di reazione
Riferimento
Androgen receptor modulator for the treatment of prostate cancer and androgen receptor-associated diseases
, United States, , ,

Synthetic Routes 8

Condizioni di reazione
1.1 Reagents: Phosphoric tribromide Solvents: Dimethylformamide ;  rt → 110 °C; 4 h, 110 °C
1.2 Reagents: Water ;  pH 7
Riferimento
Design, synthesis, and biological evaluation of deuterated apalutamide with improved pharmacokinetic profiles
Pang, Xuehai ; Wang, Yingwei; Chen, Yuanwei, Bioorganic & Medicinal Chemistry Letters, 2017, 27(12), 2803-2806

Synthetic Routes 9

Condizioni di reazione
1.1 Reagents: Triethylammonium bromide ,  Phosphoric tribromide Solvents: Dimethylformamide ,  Xylene ;  3 h, rt → 100 °C; 100 °C → 70 °C
1.2 Reagents: Sodium hydroxide Solvents: Water
Riferimento
Processes for the preparation of a diarylthiohydantoin compound
, World Intellectual Property Organization, , ,

2-Bromo-5-nitro-3-(trifluoromethyl)pyridine Raw materials

2-Bromo-5-nitro-3-(trifluoromethyl)pyridine Preparation Products

Fornitori consigliati
Amadis Chemical Company Limited
(CAS:956104-42-0)2-Bromo-5-nitro-3-(trifluoromethyl)pyridine
A24664
Purezza:99%/99%/99%
Quantità:10g/25g/100g
Prezzo ($):166.0/416.0/1320.0